molecular formula C17H14F3NS2 B7432438 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole

5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole

Cat. No.: B7432438
M. Wt: 353.4 g/mol
InChI Key: SSDHJRODTOARSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is a chemical compound that has shown potential in scientific research. It is a benzothiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually cell death. It has also been reported to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and the production of inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in mice bearing human tumor xenografts.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

For the study of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Additionally, the compound could be modified to improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has been reported using various methods. One such method involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-mercaptobenzothiazole in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)benzyl bromide with 2-mercaptobenzothiazole in the presence of a palladium catalyst. The yield of the compound using these methods has been reported to be around 70-80%.

Scientific Research Applications

5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has shown potential in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been reported to exhibit antifungal activity against various fungal strains.

Properties

IUPAC Name

5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NS2/c1-11-2-7-15-14(8-11)21-16(23-15)10-22-9-12-3-5-13(6-4-12)17(18,19)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDHJRODTOARSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CSCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.